rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride
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Overview
Description
rac-(1R,2S,5S)-bicyclo[310]hexan-2-amine hydrochloride is a bicyclic amine compound with a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride typically involves organic synthesis reactions. One common method includes the use of specific catalysts or reagents to facilitate the formation of the bicyclic structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted bicyclic compounds .
Scientific Research Applications
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
- rac-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- rac-2-[(1R,5S)-2-azabicyclo[3.1.0]hexan-2-yl]ethan-1-amine
Uniqueness
rac-(1R,2S,5S)-bicyclo[310]hexan-2-amine hydrochloride is unique due to its specific stereochemistry and bicyclic structure
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and the introduction of an amine group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalyst to yield the bicyclic intermediate, cis-norbornene-5,6-endo-dicarboxylic anhydride.", "Step 2: The intermediate is then reduced with sodium borohydride in ethanol to yield cis-norbornene-5,6-endo-diol.", "Step 3: The diol is then treated with methylamine in the presence of hydrochloric acid to yield rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride.", "Step 4: The product is purified by recrystallization from diethyl ether." ] } | |
CAS No. |
2679950-44-6 |
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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